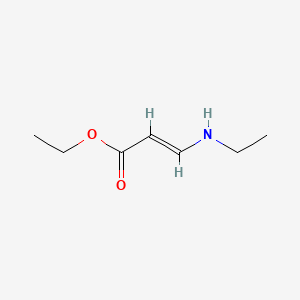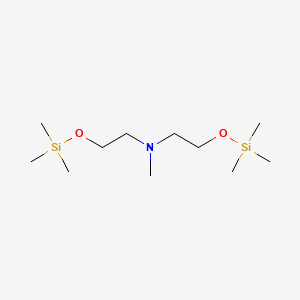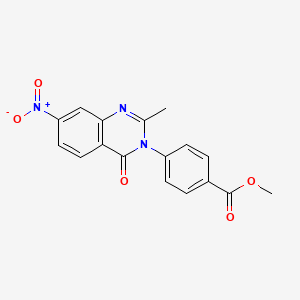
Morpholine, 4-(4-((2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(4-((2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-, monohydrochloride is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a pyrimidine ring, and a chlorophenyl group
Vorbereitungsmethoden
The synthesis of Morpholine, 4-(4-((2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-, monohydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-chlorobenzaldehyde and methylamine.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the chlorine atom acts as a leaving group.
Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving an appropriate diamine and an alkylating agent.
Coupling of the Functional Groups: The final step involves coupling the pyrimidine, chlorophenyl, and morpholine groups through a series of condensation and substitution reactions.
Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Morpholine, 4-(4-((2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, resulting in the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(4-((2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Morpholine, 4-(4-((2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Morpholine, 4-(4-((2-(2-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-, monohydrochloride can be compared with other similar compounds, such as:
Morpholine derivatives: These compounds share the morpholine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrimidine derivatives: Compounds with a pyrimidine ring and different substituents exhibit diverse biological activities and are used in various therapeutic applications.
Chlorophenyl derivatives: These compounds contain a chlorophenyl group and are studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65789-87-9 |
|---|---|
Molekularformel |
C22H22Cl2N4O2 |
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
[4-[[2-(2-chlorophenyl)-6-methylpyrimidin-4-yl]amino]phenyl]-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C22H21ClN4O2.ClH/c1-15-14-20(26-21(24-15)18-4-2-3-5-19(18)23)25-17-8-6-16(7-9-17)22(28)27-10-12-29-13-11-27;/h2-9,14H,10-13H2,1H3,(H,24,25,26);1H |
InChI-Schlüssel |
ZMAOZFCHSXKZCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2Cl)NC3=CC=C(C=C3)C(=O)N4CCOCC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


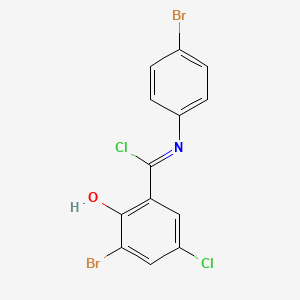
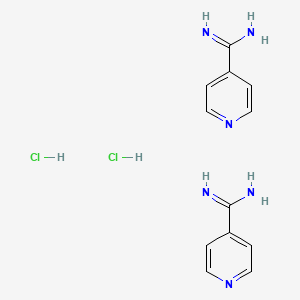
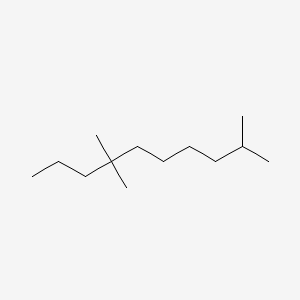
![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)
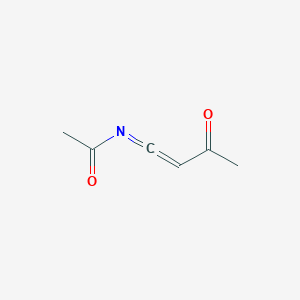
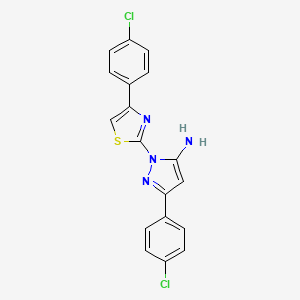
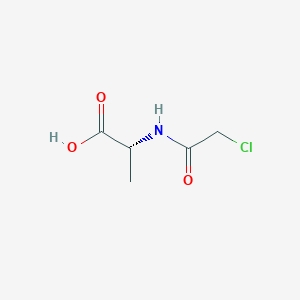
![9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one](/img/structure/B13803144.png)
